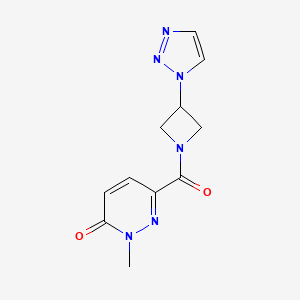

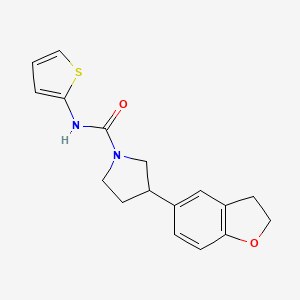

![molecular formula C15H14ClNO B2505523 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol CAS No. 59004-65-8](/img/structure/B2505523.png)

4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

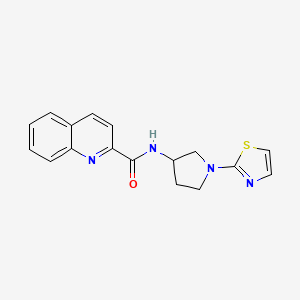

The compound 4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol is a Schiff base derivative, which is a class of organic compounds typically formed from the condensation of an amine with a carbonyl compound. The resulting imine linkage is a characteristic feature of these compounds. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar Schiff base derivatives, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of Schiff base derivatives like the ones mentioned in the papers involves the reaction of an amine with an aldehyde or ketone. For example, compound (I) mentioned in the first paper is synthesized from a salicylideneaniline derivative and characterized using various techniques such as single crystal X-ray diffraction and NMR spectroscopy . The synthesis process typically yields Schiff bases with high purity, and the reaction conditions can be adjusted to favor the formation of the desired isomer, as seen in the synthesis of the two isomers in the first paper .

Molecular Structure Analysis

The molecular structure of Schiff base derivatives is often planar due to the conjugation of the imine bond with the aromatic ring system. The first paper describes the crystallographic analysis of two isomeric compounds, revealing that one crystallizes in a monoclinic space group while the other in an orthorhombic space group . Theoretical calculations using Hartree-Fock and density functional theory methods complement the experimental findings, providing detailed insights into the geometry of the molecules .

Chemical Reactions Analysis

Schiff bases like this compound can participate in various chemical reactions due to the reactivity of the imine group. They can undergo hydrolysis to form the corresponding amine and carbonyl compound, or they can react with nucleophiles in addition reactions. The papers provided do not detail specific reactions for the compound , but the general behavior of Schiff bases can be extrapolated from the related compounds discussed .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff base derivatives can be quite diverse, depending on the substituents attached to the imine and aromatic ring. The luminescent properties of one of the compounds are investigated in the second paper, indicating that these derivatives can exhibit interesting optical properties . Theoretical studies, including molecular electrostatic potential maps and frontier molecular orbitals, provide additional information on the electronic properties of these compounds .

Aplicaciones Científicas De Investigación

Crystal Structure and Interactions

- The title compound, 3,5-dichloro-2-[[(1-phenylethyl)imino]methyl]phenol, synthesized from racemic 1-phenylethylamine and 3,5-dichlorosalicylaldehyde, exhibits a pi-conjugate system that is essentially planar in the phenol-imine tautomer. The crystal structure is characterized by intramolecular O...N hydrogen-bond and intermolecular C-H...pi interactions (Akitsu, Takeuchi, & Einaga, 2004).

Synthesis and Characterization

- Novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its metal complexes have been synthesized and characterized, revealing insights into the number of dissociable protons, protonation sites, and formation of metal complexes in solution. Computational studies on the molecule provide insights into molecular properties suitable for metal ion coordination (Palreddy et al., 2015).

Optoelectronic Properties and Bioactivity

- Synthesized imine compounds were analyzed using computational techniques to understand their molecular structure, optoelectronic properties, and bioactivity. The study highlighted the potential inhibition properties of these compounds against crucial proteins of SARS-CoV-2 (Ashfaq et al., 2022).

Biological Evaluation and DNA Interaction

- Synthesized 4-aminophenol derivatives exhibited significant antimicrobial and antidiabetic activities. DNA interaction studies further highlighted the potential of these compounds as anticancer agents, emphasizing their broad-spectrum antimicrobial and antidiabetic activities (Rafique et al., 2022).

Corrosion Inhibition

- Schiff base ligands were synthesized and demonstrated high corrosion inhibition potential on mild steel surfaces. Quantum chemical calculations further explained the adsorption and inhibition abilities of the molecules on the mild steel surface, highlighting their potential application in corrosion protection (Elemike et al., 2017).

Direcciones Futuras

The future directions for the research on “4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol” could involve exploring its potential applications in various fields, such as medicine, due to its antibacterial properties . Further studies could also focus on understanding its mechanism of action and improving its synthesis process.

Propiedades

IUPAC Name |

4-chloro-2-(1-phenylethyliminomethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11(12-5-3-2-4-6-12)17-10-13-9-14(16)7-8-15(13)18/h2-11,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMSDVYTRZIQCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

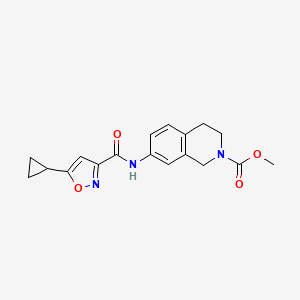

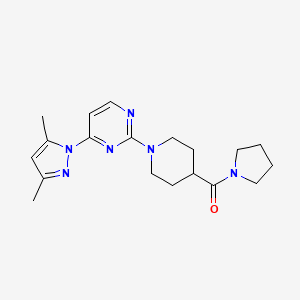

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)

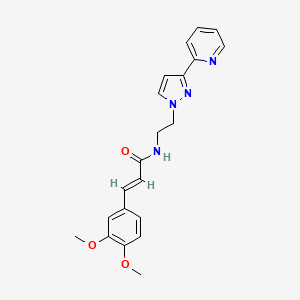

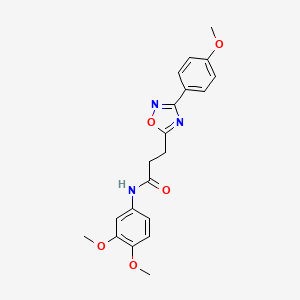

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)

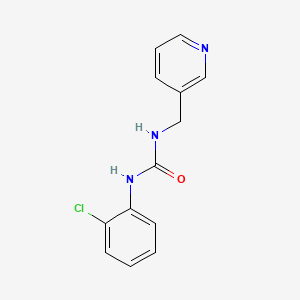

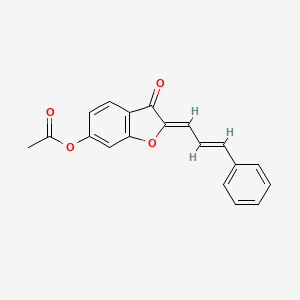

![2-[(Dimethylamino)methyl]-3-hydroxy-3-phenylpropanenitrile](/img/structure/B2505456.png)

![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)